molecular formula C18H22N2O4S B11126244 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine

Cat. No.: B11126244
M. Wt: 362.4 g/mol
InChI Key: DAHZAIMJTUPCLN-BZNIZROVSA-N
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Description

2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with thiourea to form the thiazole ring, followed by acylation and subsequent reactions to introduce the acetylamido and methylpentanoic acid groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the thiazole ring could produce a dihydrothiazole compound .

Scientific Research Applications

2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-{2-[2-(4-HYDROXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-{2-[2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

The presence of the methoxy group and the thiazole ring in 2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID makes it unique compared to similar compounds. These structural features contribute to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

(2S,3R)-2-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C18H22N2O4S/c1-4-11(2)16(18(22)23)20-15(21)9-13-10-25-17(19-13)12-5-7-14(24-3)8-6-12/h5-8,10-11,16H,4,9H2,1-3H3,(H,20,21)(H,22,23)/t11-,16+/m1/s1

InChI Key

DAHZAIMJTUPCLN-BZNIZROVSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)OC

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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